(Z)-N-(4-((5-(3,4-dimethoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)phenyl)acetamide
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Description
(Z)-N-(4-((5-(3,4-dimethoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)phenyl)acetamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
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Biological Activity
Overview
(Z)-N-(4-((5-(3,4-dimethoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiazole ring and various functional groups, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N2O4S, with a molecular weight of 428.5 g/mol. The compound features multiple functional groups that enhance its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H20N2O4S |
Molecular Weight | 428.5 g/mol |
CAS Number | 1421840-96-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, it has shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system .
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The thiazole moiety is known to enhance anticancer properties by targeting multiple pathways involved in cell proliferation and apoptosis .
- Antimicrobial Properties : The presence of the thiazole ring and methoxy groups contributes to its antimicrobial activity, making it a candidate for further investigation as an antibacterial agent.
Research Findings
Recent studies have explored the biological activity of this compound through various experimental approaches:
Anticancer Studies
A study evaluating the cytotoxic effects of thiazole derivatives demonstrated that compounds similar to this compound exhibited significant inhibition of cancer cell growth in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest .
Enzyme Inhibition Assays
Inhibition studies revealed that this compound effectively inhibited AChE activity in a dose-dependent manner. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
Case Studies
- Cytotoxicity Against Cancer Cells : A case study investigated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated morphological changes indicative of apoptosis.
- Antimicrobial Efficacy : Another study tested the antimicrobial activity against various bacterial strains. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at low micromolar concentrations, highlighting its potential as an antimicrobial agent.
Properties
IUPAC Name |
N-[4-[[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-12(24)21-14-5-7-15(8-6-14)22-20-23-19(25)18(28-20)11-13-4-9-16(26-2)17(10-13)27-3/h4-11H,1-3H3,(H,21,24)(H,22,23,25)/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOLBNYSBJFLRV-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OC)OC)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.